molecular formula C14H18N4S B4572956 6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile CAS No. 180537-92-2

6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile

Cat. No.: B4572956
CAS No.: 180537-92-2
M. Wt: 274.39 g/mol
InChI Key: FTBNJXNDKXNFJR-UHFFFAOYSA-N
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Description

6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in drug design. The presence of amino, thioxo, and dicarbonitrile groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile typically involves the reaction of malononitrile with cyanoacetamide or cyanothioacetamide. The reaction is carried out in the presence of a base such as piperidine, which facilitates the formation of the dihydropyridine ring. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The amino and thioxo groups can form hydrogen bonds and interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The dicarbonitrile groups can also participate in coordination with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles
  • 6-amino-4-methyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitriles
  • 6-amino-4-aryl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitriles

Uniqueness

6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile is unique due to its heptyl group, which imparts distinct lipophilic properties. This can influence its solubility, bioavailability, and interaction with biological membranes, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-amino-4-heptyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c1-2-3-4-5-6-7-10-11(8-15)13(17)18-14(19)12(10)9-16/h2-7H2,1H3,(H3,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBNJXNDKXNFJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=C(C(=S)NC(=C1C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366031
Record name CBMicro_014077
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662716
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

180537-92-2
Record name CBMicro_014077
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile
Reactant of Route 2
6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile
Reactant of Route 3
6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile
Reactant of Route 4
6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile
Reactant of Route 5
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6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile
Reactant of Route 6
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6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile

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